molecular formula C6H5Br2N B13902457 2,4-Dibromo-3,5,6-trideuterio-aniline

2,4-Dibromo-3,5,6-trideuterio-aniline

Cat. No.: B13902457
M. Wt: 253.94 g/mol
InChI Key: DYSRXWYRUJCNFI-CBYSEHNBSA-N
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Description

2,4-Dibromo-3,5,6-trideuterio-aniline is a halogenated aniline derivative characterized by the presence of bromine atoms at the 2 and 4 positions and deuterium atoms at the 3, 5, and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-3,5,6-trideuterio-aniline typically involves the bromination of aniline derivatives followed by deuterium exchange reactions. One common method includes the bromination of aniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoaniline is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5,6-trideuterio-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted anilines with various functional groups.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

    Reduction Reactions: Formation of deuterated anilines.

Scientific Research Applications

2,4-Dibromo-3,5,6-trideuterio-aniline has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-3,5,6-trideuterio-aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and deuterium atoms can influence the compound’s reactivity and stability. The bromine atoms can participate in halogen bonding, while the deuterium atoms can affect the compound’s kinetic isotope effects, leading to altered reaction rates and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-3,5,6-trideuterio-aniline is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms also imparts unique kinetic isotope effects, making it valuable for studying reaction dynamics .

Properties

Molecular Formula

C6H5Br2N

Molecular Weight

253.94 g/mol

IUPAC Name

2,4-dibromo-3,5,6-trideuterioaniline

InChI

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2/i1D,2D,3D

InChI Key

DYSRXWYRUJCNFI-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)Br)[2H])Br)[2H]

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N

Origin of Product

United States

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